molecular formula C6H8O3 B13512940 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B13512940
M. Wt: 128.13 g/mol
InChI Key: FLJHKSOBSJTZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic lactone featuring a fused cyclopropane ring and a hydroxymethyl substituent at the 5-position. This compound is structurally characterized by a rigid bicyclo[3.1.0]hexane framework with an oxygen atom in the six-membered lactone ring. It serves as a key intermediate in stereoselective organic synthesis due to its three contiguous stereocenters and the strained cyclopropane moiety, which can undergo ring-opening reactions . Notably, derivatives of this compound are found in pesticide metabolites (e.g., TMPA-CH2OH lactone) and natural products, highlighting its versatility in chemical and biological contexts .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C6H8O3/c7-2-6-1-4(6)5(8)9-3-6/h4,7H,1-3H2

InChI Key

FLJHKSOBSJTZNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(COC2=O)CO

Origin of Product

United States

Preparation Methods

Cyclopropanation via Epichlorohydrin and Dialkyl Malonate

One classical approach involves the reaction of dialkyl malonate with epichlorohydrin in the presence of a base such as sodium alkoxide. This reaction leads to the formation of a lactone intermediate, which upon saponification and acid-catalyzed cyclization yields the bicyclic lactone structure.

  • Key steps:

    • Reaction of dialkyl malonate with epichlorohydrin under basic conditions (e.g., sodium alkoxide).
    • Saponification of the resulting ester with sodium hydroxide or potassium hydroxide.
    • Acidic cyclization using hydrochloric or sulfuric acid to form the lactone ring.
  • Stereochemistry: Using optically active epichlorohydrin allows for the preparation of optically pure bicyclic lactones, preserving the absolute configuration through the synthetic steps.

  • Reference: This method is described in EP0675123B1 and supported by Helv. Chim. Acta, 1989, and J. Org. Chem., 1992.

Reduction and Functional Group Transformations from Epichlorohydrin Derivatives

Starting from (R)- or (S)-epichlorohydrin, the following sequence has been reported:

  • Formation of an intermediate lactone by reaction with sodium hydroxide in ethanol.
  • Reduction of the lactone or ester functionalities using sodium borohydride or lithium borohydride under reflux conditions.
  • Acidic work-up with hydrochloric acid to induce ring closure and purification by silica gel chromatography.

This method yields the target bicyclic lactone as a colorless oil with good stereochemical purity.

  • Typical conditions:

    • NaOH in EtOH, stirring at room temperature for 16 hours.
    • NaBH4 reduction under reflux for 3 hours.
    • Acidic quench with 2 N HCl at 0 °C followed by extraction and purification.
  • Yield: Approximately 60-65% isolated yield reported.

  • Reference: Detailed in the synthesis of enantiomerically pure bicyclo[3.1.0]hexan-2-ones (PMC7126181).

Copper(II)-Mediated Intramolecular Cyclopropanation

A more recent synthetic approach involves copper(II)-mediated intramolecular cyclopropanation of distal alkenes to form 3-oxabicyclo[3.1.0]hexan-2-ones. This method includes:

  • Preparation of sulfonyl-substituted precursors.
  • Treatment with Cu(II) salts in polar aprotic solvents such as N,N-dimethylformamide.
  • Use of additives like tetrabutylammonium iodide and potassium iodide to facilitate cyclopropanation.
  • Purification by flash chromatography.

This approach offers high yields (up to 87%) and is suitable for synthesizing substituted bicyclic lactones.

  • Reference: Detailed synthetic procedures and yields are provided in the Royal Society of Chemistry supplementary data (d3sc01752d1.pdf).

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Stereochemical Control Notes
Dialkyl malonate + epichlorohydrin Dialkyl malonate, epichlorohydrin Sodium alkoxide, NaOH, HCl or H2SO4 60-70 High (with chiral epichlorohydrin) Classical, scalable, well-established
Reduction from epichlorohydrin derivatives (R)- or (S)-epichlorohydrin NaOH in EtOH, NaBH4 or LiBH4, acidic work-up ~62 High Good stereochemical purity, moderate yield
Cu(II)-mediated cyclopropanation Sulfonyl-substituted precursors Cu(II) salts, DMF, TBAI, KI, flash chromatography Up to 87 Moderate to high Modern method, high yield, versatile

In-Depth Research Findings and Notes

  • The use of optically active epichlorohydrin is critical for obtaining enantiomerically pure this compound, which is important for biological activity in downstream applications.

  • Reduction steps require careful control of temperature and stoichiometry to avoid over-reduction or ring opening.

  • Copper(II)-mediated cyclopropanation offers an efficient route to substituted derivatives but may require optimization of reaction conditions for specific substrates.

  • Purification typically involves flash chromatography using ethyl acetate/hexane or dichloromethane/methanol solvent systems, depending on polarity.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which are reactive sites on the molecule .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield epoxides, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In the industry, it can be used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups on the molecule allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Oxabicyclo[3.1.0]hexan-2-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Sources
5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one 5-hydroxymethyl C₆H₈O₃ 128.13 Synthetic intermediate; pesticide metabolite
(1S,5R)-1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one 1-(4-fluorophenyl) C₁₁H₉FO₂ 192.19 Chiral building block for pharmaceuticals
5-Isopropylbicyclo[3.1.0]hexan-2-one 5-isopropyl C₉H₁₄O 138.21 Natural product in Artemisia spp. and carrots
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one 1-phenyl C₁₁H₁₀O₂ 174.20 Synthetic intermediate for heterocycles
4-Imino-1,3-diazabicyclo[3.1.0]hexan-2-one 4-imino, 1,3-diaza substitution C₄H₅N₃O 111.10 Anticancer agent (induces oxidative stress)

Table 2: Comparative Bioactivity and Stability

Compound Bioactivity/Stability Notes Reference
This compound Metabolized to TMPA-CH2OH lactone in pesticides; moderate aqueous solubility due to polar hydroxymethyl group
5-Isopropylbicyclo[3.1.0]hexan-2-one Found in essential oils; exhibits antibacterial activity against Staphylococcus aureus
4-Imino-1,3-diazabicyclo[3.1.0]hexan-2-one Induces tumor cell apoptosis via oxidative stress; DFT studies confirm stable bicyclic geometry
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Used in synthesizing fused heterocycles; low polarity due to aromatic substituent

Biological Activity

5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one, with the CAS number 2624142-54-5, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C6H8O3C_6H_8O_3, with a molecular weight of 128.13 g/mol. Its structure is characterized by a bicyclic framework that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC₆H₈O₃
Molecular Weight128.13 g/mol
CAS Number2624142-54-5

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds structurally similar to this compound. For instance, compounds exhibiting similar bicyclic structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 128 to 2048 µg/mL, indicating potential therapeutic applications in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of related compounds has also been explored, with findings suggesting that they can scavenge free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay demonstrated that certain derivatives can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage .

Inhibition of Enzymatic Activity

Enzymatic inhibition studies have highlighted the potential of bicyclic compounds in modulating enzyme activity linked to metabolic disorders. For example, certain analogs have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could be beneficial in managing diabetes mellitus .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various extracts containing bicyclic compounds. The study found that extracts with higher concentrations of these compounds exhibited stronger antibacterial effects, particularly against resistant strains . The research employed standard microbiological techniques to determine MIC values and assess the bactericidal activity.

Research Findings: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of bicyclic compounds has provided insights into how modifications can enhance biological activity. It was observed that substituents on the bicyclic core could significantly affect both antimicrobial and antioxidant properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one, and how do reaction conditions (e.g., temperature, solvent) influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors containing hydroxymethyl and ketone functionalities. For example, stereoselective reduction using NaBH₄ in methanol can yield diastereomers, with reaction conditions (e.g., solvent polarity, temperature) critically affecting stereochemical outcomes and yields . Oxidation or reduction of analogous bicyclic ketones (e.g., 6-oxabicyclo[3.1.0]hexan-3-one) highlights the importance of reagent selection (e.g., m-CPBA for epoxidation) to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure and hydroxymethyl substituent?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for confirming the bicyclic framework and substituent positions. For instance, coupling constants in 1^1H NMR can distinguish axial/equatorial protons in the fused ring system, while 13^{13}C NMR identifies carbonyl and hydroxymethyl carbons . IR spectroscopy further verifies the ketone (C=O stretch at ~1700 cm1^{-1}) and hydroxyl groups (broad O-H stretch at ~3300 cm1^{-1}) .

Q. How does the hydroxymethyl group influence the reactivity of 3-oxabicyclo[3.1.0]hexan-2-one derivatives in nucleophilic or electrophilic reactions?

  • Methodological Answer : The hydroxymethyl group enhances polarity, making the compound more susceptible to nucleophilic attacks at the ketone. For example, in basic conditions, the hydroxyl group can deprotonate, forming an alkoxide that stabilizes transition states during ring-opening reactions. Comparative studies with methyl-substituted analogs (e.g., 5-methyl-6-oxabicyclo[3.1.0]hexan-2-one) show reduced electrophilicity in the absence of hydroxyl groups .

Advanced Research Questions

Q. How can researchers achieve stereochemical control during the synthesis of hydroxymethyl-substituted bicyclic ketones?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can direct stereochemistry. For example, enzymatic resolution using lipases has been applied to separate enantiomers of structurally similar bicyclic lactones . Computational modeling (DFT studies) can predict transition-state geometries to optimize reaction pathways for desired stereoisomers .

Q. What strategies resolve contradictions in reported reaction outcomes for oxabicyclo compounds, such as unexpected byproducts or variable yields?

  • Methodological Answer : Systematic reaction monitoring (e.g., in situ FTIR, LC-MS) identifies intermediates and byproducts. For instance, competing pathways in the oxidation of 3-oxabicyclo[3.1.0]hexane derivatives (e.g., over-oxidation to carboxylic acids vs. ketone retention) can be mitigated by controlling oxidant strength (e.g., using CrO₃ vs. milder TEMPO) . Reproducibility studies under inert atmospheres (e.g., N₂) may also reduce side reactions from moisture or oxygen .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxymethyl group’s electron-donating effect lowers the LUMO energy, increasing susceptibility to nucleophilic attack at the ketone . Molecular docking simulations (e.g., AutoDock) model interactions with biological targets, such as enzymes, to rationalize observed bioactivity in spirocyclic analogs .

Q. What are the challenges in scaling up laboratory-scale syntheses of bicyclic ketones for preclinical studies?

  • Methodological Answer : Key challenges include maintaining stereochemical purity and minimizing exothermic side reactions. Continuous flow reactors improve heat/mass transfer for cyclization steps, while catalytic methods (e.g., heterogeneous catalysts) enhance scalability. For example, fixed-bed reactors with immobilized acids have been used for gram-scale production of related bicyclic lactones .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on the stability of the hydroxymethyl group under acidic conditions.
    • Resolution : Controlled stability studies (e.g., HPLC monitoring under varying pH) reveal that the group is prone to elimination at pH < 3, forming a conjugated diene. This aligns with observations in spirocyclic analogs, where acid-catalyzed ring-opening competes with side-chain reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.